Hpk1-IN-13

Description

Properties

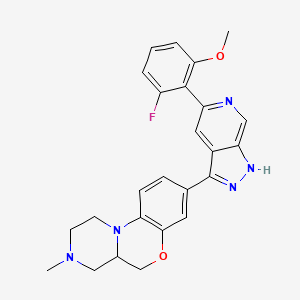

Molecular Formula |

C25H24FN5O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |

InChI |

InChI=1S/C25H24FN5O2/c1-30-8-9-31-16(13-30)14-33-23-10-15(6-7-21(23)31)25-17-11-19(27-12-20(17)28-29-25)24-18(26)4-3-5-22(24)32-2/h3-7,10-12,16H,8-9,13-14H2,1-2H3,(H,28,29) |

InChI Key |

JWALVCCKFVTEFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(C=C54)C6=C(C=CC=C6F)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Hpk1-IN-13, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document provides a comprehensive overview of the HPK1 signaling pathway, the role of HPK1 as a therapeutic target, and the preclinical data associated with this compound. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding of its evaluation and mechanism.

Introduction to HPK1: A Negative Regulator of Immune Responses

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways. By dampening immune cell activation, HPK1 plays a crucial role in maintaining immune homeostasis. However, in the context of oncology, this inhibitory function can impede the body's natural anti-tumor immune response.

Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology. By blocking the kinase activity of HPK1, the "brakes" on the immune system are released, leading to enhanced T-cell activation, proliferation, and cytokine production. This heightened immune response can lead to more effective tumor cell recognition and elimination. This compound has been identified as a potent inhibitor of HPK1, originating from patent WO2021213317A1 as compound 64.[1][2]

This compound: Mechanism of Action and Preclinical Data

This compound acts as an ATP-competitive inhibitor of the HPK1 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby disrupting the negative regulatory signaling cascade. The primary downstream target of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 at Ser376 by HPK1 leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thus attenuating the T-cell signaling required for activation.

The inhibitory activity of this compound is characterized by its biochemical potency against the isolated HPK1 enzyme and its cellular potency in relevant immune cell models. While the specific quantitative data for this compound is detailed within patent WO2021213317A1, the following table represents the typical parameters used to evaluate such an inhibitor.

| Parameter | Description | Typical Assay |

| Biochemical IC50 | The concentration of this compound required to inhibit 50% of the in vitro HPK1 kinase activity. | Time-Resolved Fluorescence Energy Transfer (TR-FRET) or ADP-Glo Kinase Assay |

| Cellular IC50 (pSLP-76) | The concentration of this compound required to inhibit 50% of SLP-76 phosphorylation at Ser376 in a cellular context. | Jurkat T-cell pSLP-76 ELISA or Western Blot |

| Cellular EC50 (IL-2) | The concentration of this compound required to elicit 50% of the maximal induction of Interleukin-2 (IL-2) secretion. | Primary Human T-cell Cytokine Release Assay |

Key Experimental Protocols

The following sections detail the standard experimental methodologies employed to characterize the mechanism of action of HPK1 inhibitors like this compound.

Biochemical Potency: In Vitro HPK1 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant HPK1. A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by HPK1. A Europium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, and when a Streptavidin-Allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the Europium donor and APC acceptor into close proximity, generating a FRET signal.

Protocol:

-

Reagents: Recombinant human HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound (in DMSO), and detection reagents (Europium-labeled anti-pSLP-76 antibody, Streptavidin-APC).

-

Procedure: a. Add 2 µL of serially diluted this compound in kinase reaction buffer to the wells of a 384-well plate. b. Add 4 µL of HPK1 enzyme solution to each well and incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding 4 µL of a solution containing the SLP-76 peptide substrate and ATP. d. Incubate for 1 hour at room temperature. e. Stop the reaction by adding 5 µL of EDTA solution. f. Add 5 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-APC). g. Incubate for 1 hour at room temperature, protected from light. h. Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.

Cellular Potency: pSLP-76 Phosphorylation Assay in Jurkat T-Cells

This assay measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular environment.

Principle: Jurkat T-cells are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of phosphorylated SLP-76 is then quantified, typically by ELISA or Western Blot, in the presence of varying concentrations of the inhibitor.

Protocol:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Procedure: a. Seed Jurkat cells at a density of 1 x 10⁶ cells/well in a 96-well plate. b. Treat the cells with serially diluted this compound for 1 hour. c. Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes to activate the TCR pathway. d. Lyse the cells and collect the protein lysates. e. Quantify the concentration of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA kit or by Western Blot analysis.

-

Data Analysis: Normalize the phosphorylated SLP-76 signal to the total SLP-76 signal. The IC₅₀ value is determined by plotting the normalized pSLP-76 levels against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.

Caption: HPK1 Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent inhibitor of HPK1 that demonstrates a clear mechanism of action by targeting the kinase activity of HPK1 and subsequently blocking the phosphorylation of its downstream substrate, SLP-76. This inhibition leads to the potentiation of T-cell activation, as evidenced by increased cytokine production. The comprehensive evaluation of this compound through a combination of biochemical, cellular, and functional assays provides a robust preclinical data package supporting its potential as a novel immuno-oncology therapeutic. The detailed protocols and visual aids in this guide offer a framework for researchers and drug development professionals to understand and further investigate the role of this compound and other HPK1 inhibitors in cancer immunotherapy.

References

Hpk1-IN-13: A Technical Whitepaper on a Novel Hematopoietic Progenitor Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. Its role in dampening anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of Hpk1-IN-13, a potent inhibitor of HPK1. This document details the discovery, and a representative synthesis of this class of molecules, its mechanism of action within the HPK1 signaling pathway, and detailed protocols for its characterization. Quantitative data for representative HPK1 inhibitors are presented to offer a comparative landscape.

Introduction to HPK1 and Its Role in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial gatekeeper of immune responses.[1][2][3] As a member of the Ste20 serine/threonine kinase family, HPK1 functions as a negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[3][4] This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling cascades required for T-cell activation, proliferation, and cytokine release.[3] By inhibiting HPK1, the "brakes" on the anti-tumor immune response can be released, leading to enhanced T-cell activity against cancer cells. The therapeutic potential of HPK1 inhibition is a subject of intense research in the field of immuno-oncology.

This compound: Discovery and Overview

This compound is a potent and specific inhibitor of HPK1.[3][5] It was identified as compound 64 in the patent WO2021213317A1.[3][5]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C25H24FN5O2 |

| Molecular Weight | 445.49 g/mol |

| CAS Number | 2734168-30-8 |

Synthesis of Diaminopyrimidine-Based HPK1 Inhibitors

While the precise synthetic route for this compound is detailed within patent literature, a general and representative synthesis for this class of diaminopyrimidine-based HPK1 inhibitors involves a multi-step process. The following is a logical workflow based on published methodologies for similar compounds.

Caption: A logical workflow for the synthesis of a diaminopyrimidine core structure common in HPK1 inhibitors.

Detailed Synthetic Protocol (Representative):

A common approach to synthesizing 2,4-diaminopyrimidine derivatives involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di-halogenated pyrimidine scaffold.

-

Step 1: First Amination: 2,4-dichloropyrimidine is reacted with a primary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) at room temperature. The reaction selectively substitutes one of the chlorine atoms.

-

Step 2: Second Amination: The resulting 2-amino-4-chloropyrimidine intermediate is then reacted with a second amine under thermal conditions or with palladium catalysis to introduce the second amino substituent at the 4-position, yielding the 2,4-diaminopyrimidine core structure.

-

Step 3: Derivatization: Further modifications to the amine substituents can be carried out as needed to arrive at the final inhibitor structure. Purification at each step is typically performed using column chromatography.

Mechanism of Action and Signaling Pathway

This compound, as an ATP-competitive inhibitor, targets the kinase domain of HPK1, preventing the phosphorylation of its downstream substrates. The primary mechanism involves blocking the negative regulation of T-cell activation.

Caption: The inhibitory effect of this compound on the HPK1 signaling pathway in T-cells.

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation event marks SLP-76 for ubiquitination and proteasomal degradation, which in turn dampens the T-cell activation signals. This compound binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of SLP-76. This action stabilizes the TCR signaling complex, leading to a more robust and sustained T-cell response, including increased cytokine production (e.g., IL-2) and enhanced proliferation.

Quantitative Data for HPK1 Inhibitors

While specific quantitative data for this compound is proprietary, the following table summarizes the biochemical potency of other representative small molecule HPK1 inhibitors to provide a comparative context.

| Compound | HPK1 IC50 (nM) | Assay Type | Reference |

| Compound A | 5.5 | TR-FRET | Fountoulakis et al., 2021 |

| Compound B | 1.8 | ADP-Glo | Vara et al., 2021 |

| Compound C | 12 | LanthaScreen | Henningsson et al., 2021 |

Experimental Protocols

The characterization of this compound and similar inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical HPK1 biochemical kinase assay using ADP-Glo™ technology.

Cellular Assay: Phospho-SLP-76 (Ser376) Measurement in Jurkat T-Cells

This assay measures the ability of the inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

-

Jurkat T-cells

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies for Western blotting or ELISA: anti-phospho-SLP-76 (Ser376) and total SLP-76 antibody

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or a sandwich ELISA.

-

Determine the concentration-dependent inhibition of SLP-76 phosphorylation by this compound.

Conclusion

This compound is a potent and promising inhibitor of HPK1, a key negative regulator of T-cell function. By blocking the kinase activity of HPK1, this compound has the potential to enhance anti-tumor immunity. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the discovery, characterization, and further development of this and other novel HPK1 inhibitors for cancer immunotherapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to HPK1-IN-13 Target Engagement Studies

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint and a promising target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening immune cell activation, HPK1 can inadvertently hinder the body's natural anti-tumor response.[1]

Hpk1-IN-13 is identified as a potent, small-molecule inhibitor of HPK1.[5][6] Pharmacological inhibition of HPK1 is a therapeutic strategy aimed at restoring and enhancing immune cell function against cancers. This guide provides a comprehensive technical overview of the methodologies and data required to evaluate the target engagement of this compound, intended for researchers, scientists, and professionals in drug development.

The HPK1 Signaling Pathway

Upon TCR engagement with an antigen-presenting cell (APC), a multi-protein signalosome is formed at the plasma membrane. HPK1 is recruited into this complex via adaptor proteins like Linker for Activated T-cells (LAT) and Gads.[3][7] The tyrosine kinase ZAP-70 phosphorylates HPK1, creating a docking site for the SH2 domain of SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7][8] Full catalytic activation of HPK1 requires both autophosphorylation at threonine 165 and transphosphorylation by Protein Kinase D (PKD) at serine 171.[3][9]

Once activated, HPK1 executes its negative feedback function by phosphorylating SLP-76 at serine 376.[1][8][10] This phosphorylation event promotes the binding of 14-3-3 proteins, leading to the dissociation of SLP-76 from the signalosome, subsequent ubiquitination, and proteasomal degradation.[7][8] The disruption of this critical signaling scaffold attenuates downstream pathways, resulting in reduced T-cell activation, proliferation, and cytokine production.[7]

Quantitative Assessment of HPK1 Inhibition

Evaluating the potency and efficacy of this compound requires a multi-tiered approach, moving from direct biochemical inhibition to cellular target engagement and downstream functional outcomes. While specific data for this compound is not publicly available, the following tables present representative data for other potent HPK1 inhibitors to illustrate the key metrics for assessment.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

| Compound | HPK1 Biochemical IC₅₀ (nM) | Cellular pSLP-76 EC₅₀ (nM) | Reference |

| Compound 17 | < 0.005 (TR-FRET) | 32 (PBMC) | [4] |

| Compound 22 | 0.061 (TR-FRET) | 78 (PBMC) | [4][11] |

| Compound K | 2.6 | 600 (pSLP76 PBMC) | [11] |

| GNE-1858 | 1.9 | Not Reported | [11] |

Table 2: Functional Activity of Representative HPK1 Inhibitors in Immune Cells

| Compound | IL-2 Release EC₅₀ (nM) | Cell Type | Reference |

| Compound 1 | 226 | Human PBMCs | [4] |

| Compound 17 | 12 | Human PBMCs | [4] |

| Compound 22 | 19 | Human PBMCs | [4] |

Experimental Protocols for Target Engagement

Detailed and reproducible protocols are essential for accurately characterizing the activity of this compound.

Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

-

Reagents:

-

Procedure:

-

Prepare the kinase reaction by adding this compound or DMSO (vehicle control) to a 384-well plate.

-

Add the HPK1 enzyme, the MBP substrate, and ATP to initiate the reaction.[10]

-

Incubate the plate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Target Engagement via pSLP-76 Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.

-

Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound (serially diluted)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

ELISA kit or antibodies for Western Blotting specific for phosphorylated SLP-76 (Ser376) and total SLP-76.

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Pre-incubate the PBMCs with serially diluted this compound or DMSO control for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes to induce HPK1 activation.

-

Immediately lyse the cells on ice to halt kinase activity.

-

Quantify the levels of pSLP-76 (Ser376) and total SLP-76 in the cell lysates using a sandwich ELISA or Western Blot.

-

-

Data Analysis:

-

Normalize the pSLP-76 signal to the total SLP-76 signal for each sample.

-

Calculate the percentage of inhibition relative to the stimulated vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Protocol 3: Functional T-Cell Activation via IL-2 Release Assay

This assay assesses the downstream functional consequence of HPK1 inhibition, which is an enhanced T-cell effector function, measured by cytokine release.

-

Reagents:

-

Human PBMCs

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound (serially diluted)

-

Human IL-2 ELISA kit

-

-

Procedure:

-

Plate PBMCs and add serial dilutions of this compound or DMSO control.

-

Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28).

-

Incubate the cells for 24-48 hours to allow for cytokine production and secretion.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a standard ELISA protocol.[13]

-

-

Data Analysis:

-

Generate a standard curve from the IL-2 standards.

-

Calculate the concentration of IL-2 in each sample.

-

Plot the IL-2 concentration against the inhibitor concentration and determine the EC₅₀ value, which represents the concentration for half-maximal enhancement of IL-2 production.

-

Target Engagement Experimental Workflow

A logical progression of experiments is crucial to build a comprehensive profile of an HPK1 inhibitor. The workflow typically begins with assessing direct enzyme inhibition, followed by confirming target engagement in a relevant cellular system, and finally, demonstrating the desired functional immunological outcome.

The characterization of this compound requires a systematic evaluation of its ability to engage and inhibit HPK1 in biochemical and cellular systems. By employing robust assays to quantify enzymatic inhibition (IC₅₀), cellular target modulation (pSLP-76 EC₅₀), and downstream functional consequences (cytokine release EC₅₀), researchers can build a comprehensive data package. This in-depth analysis is fundamental to validating the mechanism of action and advancing this compound as a potential therapeutic agent in the field of cancer immunotherapy.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 8. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 12. promegaconnections.com [promegaconnections.com]

- 13. aacrjournals.org [aacrjournals.org]

Hpk1-IN-13 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Information

This compound, also referred to as compound 64 in patent literature, is a small molecule inhibitor of HPK1. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄FN₅O₂ | [1] |

| Molecular Weight | 445.49 g/mol | [1] |

| CAS Number | 2734168-30-8 | [1] |

| Canonical SMILES | FC1=C(C2=CC3=C(NN=C3C4=CC(OCC5N6CCN(C5)C)=C6C=C4)C=N2)C(OC)=CC=C1 | [2] |

| InChI Key | (Unavailable in current search results) | |

| Appearance | (Not specified in available data) | |

| Solubility | (Not specified in available data) |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.

Unfortunately, specific quantitative data for this compound's biological activity, such as its half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) against HPK1, are not publicly available in the reviewed literature. This information is likely contained within patent WO2021213317A1, where it is referenced as compound 64.[1][2][3][4]

The HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for this compound.

Caption: HPK1 signaling cascade and the inhibitory action of this compound.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. A comprehensive kinase selectivity profile for this compound is not available in the public domain. This data is essential for assessing its therapeutic potential and is likely detailed in patent WO2021213317A1.

Pharmacokinetic and Pharmacodynamic Properties

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic profile, is not currently available in the reviewed literature.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available search results, this section provides generalized methodologies for key assays used in the evaluation of HPK1 inhibitors.

HPK1 Kinase Activity Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 by a compound results in a decreased fluorescent signal.

General Protocol:

-

Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).

-

Procedure: a. A solution of this compound at various concentrations is pre-incubated with the HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the detection reagents are added. e. After an incubation period, the TR-FRET signal is measured using a suitable plate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of HPK1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for HPK1 Target Engagement

This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the levels of pSLP-76.

General Protocol:

-

Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard conditions.

-

Procedure: a. Cells are pre-incubated with various concentrations of this compound. b. TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: The EC₅₀ value (effective concentration) is determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor concentration.

T-Cell Activation and Cytokine Production Assay

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activation.

Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased proliferation and production of cytokines such as Interleukin-2 (IL-2).

General Protocol:

-

Cell Culture: Primary human T-cells are isolated and cultured.

-

Procedure: a. T-cells are treated with varying concentrations of this compound. b. The cells are then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can be measured using techniques like CFSE dilution by flow cytometry after a few days of culture. d. For cytokine production assays, the cell culture supernatant is collected after a defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured by ELISA or a multiplex bead-based assay.

-

Data Analysis: The EC₅₀ for enhanced proliferation or cytokine production is determined from dose-response curves.

The following diagram illustrates a typical experimental workflow for evaluating an HPK1 inhibitor.

Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.

Conclusion

This compound is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. While its detailed biological and pharmacological properties are not yet fully disclosed in the public domain, the available information suggests its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. Further investigation, particularly the disclosure of data from patent WO2021213317A1, will be crucial for a complete understanding of its therapeutic potential.

References

Understanding the Impact of Hpk1-IN-13 on HPK1 Signaling: A Technical Guide

Disclaimer: Specific quantitative data and detailed experimental protocols for Hpk1-IN-13, referenced as compound 64 in patent WO2021213317A1, are not publicly available in the retrieved search results. This guide provides a comprehensive overview of the well-established role of HPK1 in immune signaling and the expected effects of a potent inhibitor like this compound, based on available scientific literature on other HPK1 inhibitors. The experimental protocols and data presented are illustrative examples from the field and should not be directly attributed to this compound.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adapter protein SLP-76 at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[4] The degradation of SLP-76 dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.[4] By inhibiting HPK1, compounds like this compound are expected to block this negative feedback loop, thereby enhancing T-cell-mediated anti-tumor immunity.[3]

The HPK1 Signaling Pathway and the Mechanism of this compound

The signaling cascade initiated by TCR activation and negatively regulated by HPK1 is a complex process involving numerous protein interactions and post-translational modifications. A potent inhibitor such as this compound is designed to interfere with the kinase activity of HPK1, preventing the downstream phosphorylation of its substrates.

Experimental Protocols for Characterizing HPK1 Inhibitors

The evaluation of HPK1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (Illustrative Example)

Objective: To determine the in vitro inhibitory activity of a compound against the HPK1 enzyme.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human HPK1 enzyme, a biotinylated peptide substrate (e.g., a fragment of SLP-76), ATP, a Europium-labeled anti-phospho-serine antibody, and a Streptavidin-conjugated acceptor fluorophore.

-

Procedure:

-

The HPK1 enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a microplate well.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (Europium-labeled antibody and Streptavidin-acceptor) are added.

-

After an incubation period, the TR-FRET signal is measured. A decrease in the FRET signal corresponds to the inhibition of substrate phosphorylation.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP76) Assay (Illustrative Example)

Objective: To measure the ability of a compound to inhibit HPK1 activity within a cellular context.

Methodology: This assay typically uses a T-cell line, such as Jurkat cells, that endogenously expresses the TCR signaling components.

-

Cell Culture: Jurkat T-cells are cultured under standard conditions.

-

Procedure:

-

Cells are pre-incubated with the test compound at various concentrations.

-

TCR signaling is stimulated using anti-CD3/CD28 antibodies.

-

After a short incubation period, the cells are lysed.

-

The level of phosphorylated SLP-76 (Ser376) in the cell lysate is quantified using an immunoassay, such as an ELISA or a bead-based assay (e.g., Luminex).

-

-

Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in the pSLP76 signal, is determined from the dose-response curve.

References

Hpk1-IN-13: A Technical Guide for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for therapeutic intervention in immuno-oncology.[1][2] This serine/threonine kinase, predominantly expressed in hematopoietic cells, plays a pivotal role in attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, positioning HPK1 inhibitors as a promising class of therapeutics.[2][4] Hpk1-IN-13 is a potent inhibitor of HPK1, identified as compound 64 in patent WO2021213317A1.[5][6] This technical guide provides an in-depth overview of this compound and the broader context of HPK1 inhibition for basic immunology research. While specific quantitative data for this compound is not publicly available, this document outlines the typical data generated for HPK1 inhibitors, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts of HPK1 Inhibition

HPK1 acts as an intracellular checkpoint by dampening the signaling cascade initiated by TCR engagement.[2] Upon T-cell activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][8] Phosphorylation of SLP-76 at Ser376 by HPK1 leads to the recruitment of the 14-3-3 protein, which ultimately results in the destabilization of the TCR signalosome and attenuated downstream signaling.[1][8] By inhibiting the kinase activity of HPK1, small molecules like this compound prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation and enhancing the immune response against tumors.[3]

Quantitative Data for HPK1 Inhibitors

The following tables illustrate the types of quantitative data typically generated to characterize HPK1 inhibitors. The values presented are hypothetical and serve as a template for the expected data for a compound like this compound.

Table 1: Biochemical Potency

| Compound | Target | Assay Format | IC50 (nM) |

| This compound | HPK1 | TR-FRET | Data not available |

| Example Inhibitor A | HPK1 | ADP-Glo | 1.5 |

| Example Inhibitor B | HPK1 | LanthaScreen | 5.2 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Readout | EC50 (nM) |

| This compound | Jurkat T cells | pSLP-76 (Ser376) ELISA | Inhibition of SLP-76 phosphorylation | Data not available |

| This compound | Human PBMCs | IL-2 Production | Increased IL-2 secretion | Data not available |

| Example Inhibitor A | Jurkat T cells | pSLP-76 (Ser376) AlphaLISA | Inhibition of SLP-76 phosphorylation | 25 |

| Example Inhibitor A | Human PBMCs | IFN-γ ELISpot | Increased IFN-γ secretion | 50 |

| Example Inhibitor B | Primary Human T cells | IL-2 ELISA | Increased IL-2 secretion | 75 |

Table 3: Kinase Selectivity

| Compound | Kinase Panel (Number of Kinases) | Selectivity Score (S-score) | Off-Target Kinases with >90% Inhibition at 1 µM |

| This compound | KINOMEscan (468 kinases) | Data not available | Data not available |

| Example Inhibitor A | DiscoverX (456 kinases) | S(10) = 0.02 | MAP4K2, MAP4K3 |

| Example Inhibitor B | Reaction Biology (300 kinases) | S(35) = 0.05 | GCK, MINK1 |

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Receptor Activation

Upon engagement of the T-Cell Receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a negative regulator in this pathway. The diagram below illustrates the central role of HPK1.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for Assessing HPK1 Inhibitor Potency

A typical workflow to determine the potency of an HPK1 inhibitor involves a series of biochemical and cell-based assays. This ensures a comprehensive evaluation from direct target engagement to functional cellular outcomes.

Caption: Workflow for evaluating the efficacy of HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitors. Below are representative protocols for key experiments.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human HPK1 enzyme (e.g., Promega, BPS Bioscience)[9][10]

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing HPK1 enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP76 (Ser376) Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.[7]

Materials:

-

Jurkat T cells (or other suitable T-cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

This compound or other test compounds

-

Lysis buffer

-

Phospho-SLP76 (Ser376) specific antibody

-

Total SLP76 antibody

-

ELISA or AlphaLISA detection reagents

Procedure:

-

Seed Jurkat T cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for 1 hour.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.

-

Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total SLP76.

-

Detect the level of phosphorylated SLP-76 using a specific primary antibody against pSLP-76 (Ser376) and a labeled secondary antibody.

-

Normalize the phospho-SLP76 signal to the total SLP76 signal.

-

Calculate the percent inhibition and determine the EC50 value.

T-Cell Cytokine Production Assay

This functional assay assesses the impact of HPK1 inhibition on the production of key cytokines, such as IL-2 and IFN-γ, which are hallmarks of T-cell activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T cells

-

RPMI-1640 medium

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation

-

This compound or other test compounds

-

IL-2 and IFN-γ ELISA kits or ELISpot plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs or purified T cells in a 96-well plate.

-

Add serial dilutions of this compound or DMSO.

-

Stimulate the cells with PHA or anti-CD3/CD28 beads.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's protocols.

-

Plot the cytokine concentration against the inhibitor concentration to determine the EC50 for cytokine production enhancement.

In Vivo Syngeneic Mouse Model Study

These studies are essential to evaluate the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent setting.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

This compound formulated for oral or intraperitoneal administration

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound monotherapy, anti-PD-1 monotherapy, combination therapy).

-

Administer this compound daily via the chosen route. Administer checkpoint inhibitors (e.g., anti-PD-1) as per the established schedule (e.g., twice weekly).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation (e.g., by flow cytometry).

-

Plot tumor growth curves to assess the anti-tumor efficacy of the treatments.

Conclusion

This compound, as a potent inhibitor of HPK1, represents a valuable tool for dissecting the role of this kinase in immune regulation. While specific quantitative data on this compound remains proprietary, the information and protocols provided in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at understanding and harnessing the therapeutic potential of HPK1 inhibition. The continued exploration of HPK1 inhibitors will undoubtedly contribute to the advancement of novel immuno-oncology therapies.

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promegaconnections.com [promegaconnections.com]

The Emerging Role of HPK1 Inhibition in Immuno-Oncology: A Technical Overview of Preliminary Studies with Hpk1-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the key data and methodologies relevant to compounds such as Hpk1-IN-13. As a potent inhibitor of HPK1, this compound is part of a promising new class of therapeutics aimed at enhancing anti-tumor immunity.[1][2] This document will detail the mechanism of action, summarize key quantitative data from representative studies, and outline the experimental protocols necessary for the evaluation of HPK1 inhibitors.

The Rationale for HPK1 Inhibition in Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4][5] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[6][7][8] Within the tumor microenvironment, HPK1 acts as an intracellular immune checkpoint, dampening T-cell responses and limiting their ability to eradicate cancer cells.[3] Genetic studies in knockout and kinase-dead mice have demonstrated that the absence of HPK1 function leads to enhanced T-cell activation, increased cytokine production, and improved tumor growth inhibition, often in synergy with existing immune checkpoint blockers like anti-PD-1 antibodies.[3][4][6] Therefore, pharmacological inhibition of HPK1 represents a compelling strategy to restore and augment anti-tumor immunity.[9]

Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the immunological synapse. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376.[7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP76, which effectively attenuates the T-cell activation signal.[7] By inhibiting the kinase activity of HPK1, small molecules like this compound prevent the phosphorylation of SLP76, thereby stabilizing the TCR signalosome and promoting a more robust and sustained T-cell response.

Quantitative Data Summary for Representative HPK1 Inhibitors

The following tables summarize typical quantitative data obtained during the preclinical evaluation of potent and selective HPK1 inhibitors. While specific data for this compound is limited to patent literature, these tables serve as a benchmark for the expected performance of a clinical candidate.[1]

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay Format | IC50 (nM) | Reference |

| Compound K | HPK1 | TR-FRET | < 10 | [3] |

| Compound 17 | HPK1 | TR-FRET | 0.005 (5 pM) | [4] |

| BGB-15025 | HPK1 | Not Disclosed | In Clinical Trials | [10] |

| CFI-402411 | HPK1 | Not Disclosed | In Clinical Trials | [10] |

Table 2: Cellular Activity of Representative HPK1 Inhibitors

| Compound | Cell Type | Assay | Endpoint | EC50 (nM) | Reference |

| Compound K | Human T-cells | T-cell Activation | IL-2 Production | ~50 | [3] |

| Compound 17 | Human PBMCs | T-cell Activation | IL-2 Production | 12 | [4] |

| Novel Inhibitor | Jurkat Cells | Target Engagement | pSLP76 Inhibition | Potent | [6] |

| Novel Inhibitor | Human PBMCs | Cytokine Release | IFN-γ Production | Potent | [6] |

Table 3: In Vivo Efficacy of Representative HPK1 Inhibitors

| Compound | Tumor Model | Dosing | Efficacy | Combination Benefit | Reference |

| Compound K | MC38 Syngeneic | Oral | Tumor Growth Inhibition | Synergistic with anti-PD-1 | [3] |

| Novel Inhibitor | CT26 Syngeneic | Oral | Stand-alone Efficacy | Enhanced with ICBs | [6] |

Key Experimental Protocols

Detailed and robust experimental design is crucial for the evaluation of HPK1 inhibitors. Below are outlines of standard protocols used in preclinical studies.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: A kinase reaction is prepared in a 384-well plate containing HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and varying concentrations of the test inhibitor (e.g., this compound).

-

Incubation: The reaction is incubated at room temperature to allow for phosphorylation.

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus HPK1 activity, is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for T-Cell Activation (IL-2 Production)

This assay measures the ability of an HPK1 inhibitor to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2), a key cytokine.

-

Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.

-

T-Cell Stimulation: T-cells are stimulated using anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

-

Incubation: The cells are incubated for 48-72 hours to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA or other immunoassay kits.

-

Data Analysis: EC50 values are determined by plotting the IL-2 concentration against the logarithm of the inhibitor concentration.

Conclusion

The inhibition of HPK1 is a highly promising strategy in immuno-oncology, aimed at overcoming T-cell suppression within the tumor microenvironment. Preliminary data on potent inhibitors like this compound, supported by extensive research on other molecules in its class, highlight the potential to enhance T-cell-mediated anti-tumor immunity. The technical framework provided in this guide outlines the critical assays and expected data for the preclinical evaluation of these compounds. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of HPK1 inhibitors will be crucial in advancing these novel therapeutics toward clinical application, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-13 and its Impact on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the impact of HPK1 inhibition, using the potent inhibitor Hpk1-IN-13 as a focal point, on cytokine release. Due to the limited availability of specific public data on this compound, this guide incorporates data from other well-characterized small molecule HPK1 inhibitors, such as Compound 1 and KHK-6, to illustrate the downstream effects on cytokine production. This document details the underlying signaling pathways, presents quantitative data on cytokine modulation, and provides comprehensive experimental protocols for researchers in the field.

Introduction to HPK1 and its Role in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of this critical scaffolding protein dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.[2][3]

Pharmacological inhibition of HPK1 is therefore being explored as a therapeutic strategy to enhance T-cell-mediated immune responses against tumors.[5] By blocking the kinase activity of HPK1, inhibitors prevent the negative regulation of the TCR signaling pathway, leading to a more robust and sustained activation of T-cells and an increase in the production of key pro-inflammatory and anti-tumor cytokines.[5]

This compound: A Potent HPK1 Inhibitor

This compound is a potent small molecule inhibitor of HPK1.[6][7][8][9] While specific public data on its effects on a broad cytokine panel are limited, its mechanism of action is understood to be consistent with other selective HPK1 inhibitors. These inhibitors typically lead to an enhanced T-cell response characterized by increased cytokine secretion.[10]

Quantitative Impact of HPK1 Inhibition on Cytokine Release

The inhibition of HPK1 has been shown to significantly augment the release of several key cytokines from activated T-cells. The following tables summarize the quantitative data from studies on potent HPK1 inhibitors, serving as a proxy for the expected effects of this compound.

Table 1: Effect of HPK1 Inhibitor (KHK-6) on Cytokine Production in Jurkat Cells and Human PBMCs

| Cell Type | Treatment | Cytokine | Fold Increase vs. Stimulated Control | Reference |

| Jurkat Cells | KHK-6 (up to 0.3 µM) + anti-CD3/CD28 | IL-2 | Significantly Enhanced | [3] |

| Human PBMCs | KHK-6 + Dynabeads | IL-2 | Significantly Enhanced | [3] |

| Human PBMCs | KHK-6 + Dynabeads | GM-CSF | Significantly Enhanced | [3] |

Table 2: Effect of HPK1 Inhibitor (Compound 1) on Cytokine Production in Human T-Cells

| Cell Type | Treatment | Cytokine | Observation | Reference |

| Human CD4+ and CD8+ T-cells | Compound 1 + anti-CD3/CD28 | Th1 Cytokines (e.g., IFN-γ, IL-2) | Enhanced Production | [5] |

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.

Caption: HPK1 signaling cascade in T-cell activation and its inhibition by this compound.

Experimental Workflow for In Vitro Cytokine Release Assay

The following diagram outlines a typical workflow for assessing the impact of an HPK1 inhibitor on cytokine release from T-cells.

Caption: A typical experimental workflow for an in vitro cytokine release assay.

Detailed Experimental Protocols

T-Cell Isolation and Culture

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: (Optional) Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

In Vitro T-Cell Activation and Cytokine Measurement (ELISA)

-

Cell Plating: Plate the T-cells in 96-well flat-bottom plates at a density of 1 x 10^6 cells/mL.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

-

T-Cell Stimulation: Stimulate the T-cells by adding plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or IFN-γ) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add diluted supernatant samples and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash and add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Intracellular Cytokine Staining and Flow Cytometry

-

Cell Stimulation: Stimulate T-cells with an appropriate stimulus (e.g., PMA and ionomycin or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

-

Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies diluted in permeabilization buffer.

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of cytokine-producing cells within specific T-cell subsets.

Conclusion

The inhibition of HPK1 by small molecules such as this compound represents a promising therapeutic avenue for enhancing anti-tumor immunity. By alleviating the negative feedback on T-cell receptor signaling, these inhibitors can significantly boost the production of key effector cytokines, including IL-2 and IFN-γ. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the immunomodulatory effects of HPK1 inhibitors and advance their development in the field of immuno-oncology. Further studies are warranted to delineate the full cytokine profile modulated by this compound and to translate these findings into effective clinical applications.

References

- 1. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Ste | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

The Initial Characterization of Hpk1-IN-13: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Preclinical Evaluation of a Novel Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

This technical guide provides a comprehensive overview of the initial characterization of Hpk1-IN-13, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology. While specific data for this compound is proprietary and derived from patent literature (WO2021213317A1, compound 64), this document outlines the typical preclinical evaluation of a novel HPK1 inhibitor, with illustrative data from representative compounds in the public domain.[1][2]

HPK1, a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell receptor signaling.[3][4] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting T-cell activation and effector function.[3][4]

Biochemical Profile of HPK1 Inhibitors

The initial characterization of a novel HPK1 inhibitor involves a thorough assessment of its biochemical potency and selectivity. These studies are crucial to understand the intrinsic activity of the compound and its potential for off-target effects.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

| Compound | Assay Format | IC50 (nM) |

| Compound K | TR-FRET | 2.6 |

| GNE-1858 | Not Specified | 1.9 |

| Compound 22 | TR-FRET | 0.061 |

| Unnamed Insilico Medicine Compound | Not Specified | 10.4 |

| Arcus Biosciences Compound | Not Specified | 26 |

This table presents a compilation of data for various HPK1 inhibitors to illustrate the typical potency range observed for this class of compounds.[5][6][7]

Table 2: Kinase Selectivity of a Representative HPK1 Inhibitor

| Kinase Target | % Inhibition at 1 µM |

| HPK1 | >99 |

| MAP4K2 | <50 |

| MAP4K3 | <50 |

| MAP4K4 | <50 |

| MAP4K5 | <50 |

This table illustrates the selectivity profile of a typical HPK1 inhibitor against other members of the MAP4K family.

Experimental Protocols:

Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

A common method to determine the biochemical potency of HPK1 inhibitors is a time-resolved fluorescence energy transfer (TR-FRET) assay.[3][8] This assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme.

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., ULight™-peptide) when they are in close proximity.

-

Procedure:

-

Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations.

-

A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and a solution containing a Europium-labeled anti-phospho-serine antibody and Streptavidin-XL665 is added.

-

If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

-

The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.

-

Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, it is typically screened against a panel of other kinases, particularly those within the MAP4K family due to their structural similarity.[4] This can be done using various platforms, such as radiometric assays (e.g., HotSpot™) or further TR-FRET assays.[9]

Cellular Activity of HPK1 Inhibitors

Following biochemical characterization, the activity of the inhibitor is evaluated in a cellular context to confirm its ability to engage the target and modulate downstream signaling pathways in relevant immune cells.

Table 3: Cellular Activity of Representative HPK1 Inhibitors

| Compound | Cellular Assay | Cell Type | EC50 (nM) |

| Compound K | pSLP76 Inhibition | Human PBMCs | ~50 |

| Compound K | IL-2 Release | Human PBMCs | ~100 |

| GNE-1858 | pSLP76 Inhibition | Human PBMCs | Not Reported |

| Compound 22 | IL-2 Release | Human PBMCs | 180 |

This table provides examples of the cellular potency of HPK1 inhibitors in key functional assays.[5][10]

Experimental Protocols:

pSLP76 Phosphorylation Assay

This assay measures the inhibition of the phosphorylation of SLP76 at Serine 376, a direct downstream substrate of HPK1.[3][4][11]

-

Principle: Inhibition of HPK1 in cells will lead to a decrease in the levels of phosphorylated SLP76 (pSLP76).

-

Procedure:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

-

Cells are pre-incubated with the test compound at various concentrations.

-

T-cell receptor (TCR) signaling is stimulated using anti-CD3/CD28 antibodies.

-

Cells are lysed, and the levels of pSLP76 are quantified using methods such as Western Blotting, flow cytometry, or sandwich ELISA.[4][11]

-

EC50 values are determined from the dose-dependent inhibition of pSLP76.

-

IL-2 Release Assay

This assay measures the functional consequence of HPK1 inhibition, which is an increase in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[3][4]

-

Principle: By inhibiting the negative regulator HPK1, TCR-mediated T-cell activation is enhanced, leading to increased IL-2 secretion.

-

Procedure:

-

PBMCs are treated with the test compound and stimulated with anti-CD3/CD28 antibodies.

-

The cell culture supernatant is collected after a defined incubation period.

-

The concentration of IL-2 in the supernatant is measured using an ELISA or other immunoassay.

-

EC50 values are calculated based on the dose-dependent increase in IL-2 production.

-

In Vivo Characterization

The efficacy of an HPK1 inhibitor is ultimately evaluated in preclinical in vivo models to assess its anti-tumor activity and pharmacodynamic effects.

Table 4: In Vivo Efficacy of a Representative HPK1 Inhibitor

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| CT26 Syngeneic Model | 30 mg/kg, p.o., BID | 42% |

This table shows an example of the in vivo anti-tumor efficacy of an HPK1 inhibitor in a commonly used mouse model of colorectal cancer.[6]

Experimental Protocols:

Syngeneic Mouse Tumor Models

-

Principle: These models utilize immunocompetent mice implanted with murine tumor cell lines, allowing for the evaluation of immunomodulatory agents.

-

Procedure:

-

A murine cancer cell line (e.g., CT26 for colorectal cancer) is implanted subcutaneously into syngeneic mice (e.g., BALB/c).

-

Once tumors are established, mice are randomized into vehicle and treatment groups.

-

The HPK1 inhibitor is administered orally at a defined dose and schedule.

-

Tumor volume is measured regularly to determine tumor growth inhibition.

-

At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis (e.g., measuring pSLP76 levels or immune cell infiltration).[3]

-

Visualizing the Role and Analysis of HPK1 Inhibitors

To better understand the mechanism of action and the experimental workflow for characterizing HPK1 inhibitors, the following diagrams are provided.

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.

Caption: Logical Progression from Target to In Vivo Proof of Concept.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 7. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]

- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-13 In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This document is intended for researchers, scientists, and drug development professionals.

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[2] The following protocols describe a luminescent-based in vitro kinase assay to quantify the potency of this compound.

Data Presentation

The primary quantitative data generated from this protocol is the half-maximal inhibitory concentration (IC50) value of this compound against HPK1. The results of this analysis should be summarized as shown in the table below.

| Compound | Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |

| This compound | HPK1 | ADP-Glo™ Kinase Assay | MBP | 10 | To be determined via experiment |

| Staurosporine (Control) | HPK1 | ADP-Glo™ Kinase Assay | MBP | 10 | Refer to literature/internal data |

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the eventual ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 with compounds like this compound is expected to block this negative feedback loop, leading to sustained T-cell activation.[2][4]

HPK1 signaling pathway in T-cells.

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound using a commercially available ADP-Glo™ Kinase Assay kit.

Materials and Reagents

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

5x Kinase Assay Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound

-

DMSO

-

Nuclease-free water

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow

The experimental workflow involves preparing the reagents, performing the kinase reaction in the presence of serially diluted inhibitor, and then detecting the amount of ADP produced, which is inversely proportional to the kinase activity.

In vitro kinase assay workflow.

Detailed Methodology

1. Reagent Preparation

-

1x Kinase Assay Buffer: Prepare the required volume of 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. For example, to make 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water.

-

This compound Serial Dilutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-